molecular formula C20H19BrN2O2S B2688950 N-(6-bromo-4-methyl-1,3-benzothiazol-2-yl)-4-phenyloxane-4-carboxamide CAS No. 1286695-36-0

N-(6-bromo-4-methyl-1,3-benzothiazol-2-yl)-4-phenyloxane-4-carboxamide

Cat. No.: B2688950
CAS No.: 1286695-36-0
M. Wt: 431.35
InChI Key: VMHUYDKDPXAXKY-UHFFFAOYSA-N
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Description

N-(6-bromo-4-methyl-1,3-benzothiazol-2-yl)-4-phenyloxane-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-4-methyl-1,3-benzothiazol-2-yl)-4-phenyloxane-4-carboxamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Methylation: The methyl group at the 4-position can be introduced via alkylation using methyl iodide or a similar reagent.

    Oxane Ring Formation: The oxane ring can be formed by reacting the benzothiazole derivative with an appropriate epoxide or halohydrin.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the oxane derivative with an amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-4-methyl-1,3-benzothiazol-2-yl)-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-bromo-4-methyl-1,3-benzothiazol-2-yl)-4-phenyloxane-4-carboxamide would depend on its specific biological target. Generally, benzothiazole derivatives exert their effects by interacting with specific enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-phenyloxane-4-carboxamide
  • N-(6-fluoro-4-methyl-1,3-benzothiazol-2-yl)-4-phenyloxane-4-carboxamide
  • N-(6-iodo-4-methyl-1,3-benzothiazol-2-yl)-4-phenyloxane-4-carboxamide

Comparison

Compared to its analogs, N-(6-bromo-4-methyl-1,3-benzothiazol-2-yl)-4-phenyloxane-4-carboxamide may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties. The bromine atom can participate in halogen bonding, which may enhance its binding affinity to biological targets.

Properties

IUPAC Name

N-(6-bromo-4-methyl-1,3-benzothiazol-2-yl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c1-13-11-15(21)12-16-17(13)22-19(26-16)23-18(24)20(7-9-25-10-8-20)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHUYDKDPXAXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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